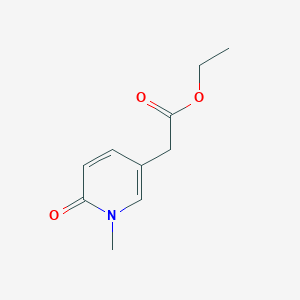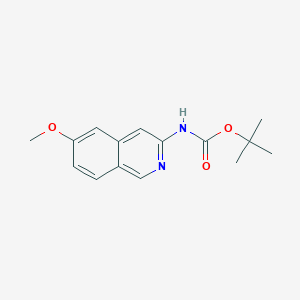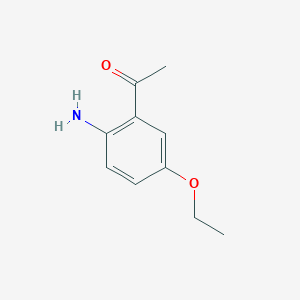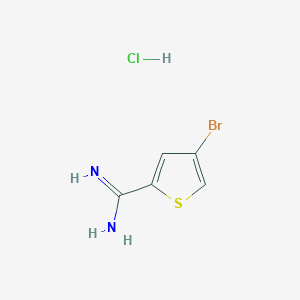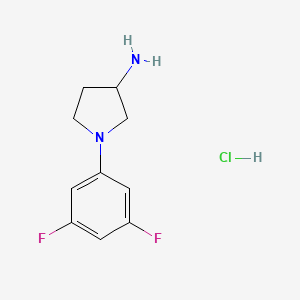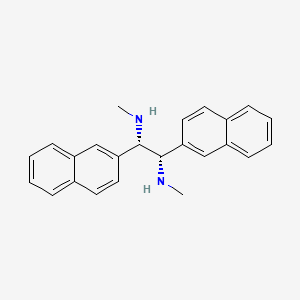
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable reagent in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Intermediate: The naphthalene derivatives undergo a series of reactions, including alkylation and amination, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.
Final Steps: The final steps involve methylation of the amine groups to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene rings can be functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield naphthoquinone derivatives.
Reduction: Can produce reduced amine derivatives.
Substitution: Results in functionalized naphthalene compounds.
Applications De Recherche Scientifique
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine has a wide range of scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.
Material Science: Utilized in the synthesis of chiral materials and polymers.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine involves its ability to act as a chiral ligand, influencing the stereochemistry of reactions. It interacts with metal centers in catalytic processes, facilitating the formation of chiral products. The molecular targets and pathways involved include:
Metal Complexation: Forms complexes with transition metals, which are crucial in catalytic cycles.
Stereochemical Control: Provides chiral induction, leading to the selective formation of one enantiomer over the other.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different stereochemistry.
(1S,2S)-1,2-Di(naphthalen-2-yl)ethane-1,2-diamine: A similar compound without the N1,N2-dimethyl groups.
Uniqueness
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is unique due to its specific chiral centers and the presence of dimethyl groups, which enhance its reactivity and selectivity in catalytic processes. Its ability to form stable complexes with metals and its high enantiomeric purity make it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C24H24N2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C24H24N2/c1-25-23(21-13-11-17-7-3-5-9-19(17)15-21)24(26-2)22-14-12-18-8-4-6-10-20(18)16-22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |
Clé InChI |
IHMFTXMBHJHPPQ-ZEQRLZLVSA-N |
SMILES isomérique |
CN[C@@H](C1=CC2=CC=CC=C2C=C1)[C@H](C3=CC4=CC=CC=C4C=C3)NC |
SMILES canonique |
CNC(C1=CC2=CC=CC=C2C=C1)C(C3=CC4=CC=CC=C4C=C3)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


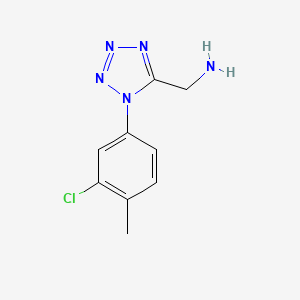
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)
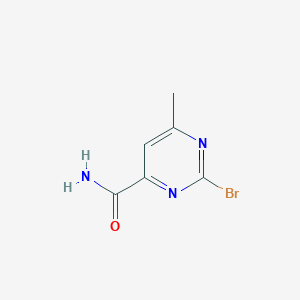
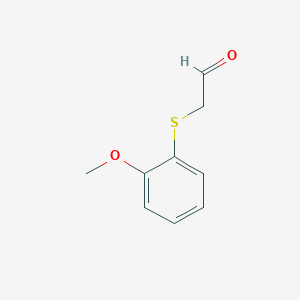

![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
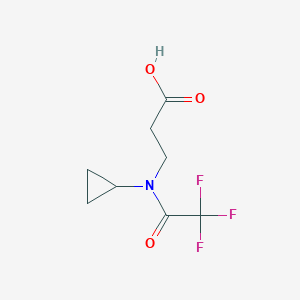
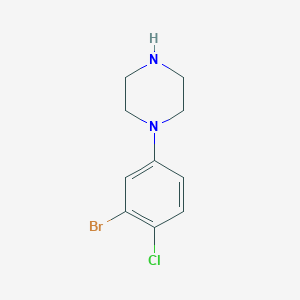
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
